molecular formula C15H15N3OS B143254 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole CAS No. 129486-32-4

4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole

Cat. No. B143254
M. Wt: 285.4 g/mol
InChI Key: NADMOKMSPBJASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in different laboratory experiments.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole has several scientific research applications due to its unique chemical properties. It has been used in the synthesis of various biologically active compounds, including antimicrobial agents, anti-inflammatory agents, and anticancer agents. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism Of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole has several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various strains of bacteria and fungi. This compound has also been studied for its anti-inflammatory properties and has shown promising results in inhibiting inflammation in various animal models. Additionally, this compound has been shown to have anticancer activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole in lab experiments is its unique chemical structure, which makes it suitable for use in various synthetic reactions. Additionally, this compound has several potential scientific research applications, making it an attractive target for further studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with. Additionally, the synthesis of this compound can be challenging, requiring specific conditions and purification techniques.

Future Directions

There are several future directions for the study of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole. One potential area of research is the development of new synthetic routes to this compound, which can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine, biology, and chemistry. Finally, exploring the potential use of this compound as a fluorescent probe for imaging applications is an exciting area of research with promising potential.

Synthesis Methods

The synthesis of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole involves the reaction of 2-((5-methyl-1H-imidazol-4-yl)methyl)thiazol-4-carbaldehyde with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

properties

CAS RN

129486-32-4

Product Name

4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)

InChI Key

NADMOKMSPBJASV-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC

Canonical SMILES

CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC

Other CAS RN

129486-32-4

synonyms

4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole
MMIMT

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.